

# A Comparative Guide to Experimental and Calculated Spectroscopic Constants of Indium Monoxide (INO)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally determined and theoretically calculated spectroscopic constants for the diatomic molecule Indium Monoxide (INO). The data is presented in a clear, tabular format to facilitate direct comparison. Furthermore, this guide outlines the typical experimental protocols employed for the determination of these crucial molecular parameters.

## **Data Presentation: Spectroscopic Constants of INO**

The following table summarizes the key spectroscopic constants for the ground electronic state  $(X^2\Sigma^+)$  of the INO molecule. The experimental values are sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook, a widely recognized repository of physical and chemical data. The calculated values are taken from the theoretical study conducted by Mukhopadhyay et al. (2010), which employed first-principles methods based on density functional theory.



Spectroscopic Constant	Symbol	Experimental Value (NIST)	Calculated Value (Mukhopadhya y et al., 2010)	Unit
Vibrational Frequency	ωе	679.3	667	cm <sup>-1</sup>
Anharmonicity Constant	ωexe	3.5	Not Reported	cm <sup>-1</sup>
Rotational Constant	Ве	0.383	Not Reported	cm <sup>-1</sup>
Equilibrium Internuclear Distance	re	1.838	1.85	Å
Dissociation Energy	Do	Not Reported	1.95	eV

# **Experimental Protocols**

The determination of spectroscopic constants for diatomic molecules like INO typically involves high-resolution spectroscopy techniques. The following outlines a general methodology for obtaining these experimental values.

### **Sample Preparation**

- Vaporization of Indium Oxide: A sample of indium oxide (In₂O₃) is heated to a high temperature in a specialized furnace or reaction chamber.
- Generation of Diatomic INO: The vaporized indium oxide is then subjected to conditions that
  promote the formation of the diatomic INO molecule. This can be achieved through methods
  such as a high-temperature effusive source or a laser ablation technique on a solid indium
  target in the presence of an oxygen-containing gas. The goal is to produce a sufficient
  concentration of gaseous INO molecules for spectroscopic analysis.

## **Spectroscopic Measurement**



- Microwave Spectroscopy (for Rotational Constants):
  - The gaseous INO sample is introduced into the sample cell of a microwave spectrometer.
  - Microwave radiation is passed through the sample, and the absorption of this radiation by the INO molecules is measured as a function of frequency.
  - The resulting spectrum will show a series of absorption lines corresponding to transitions between different rotational energy levels.
  - By analyzing the frequencies of these rotational transitions, the rotational constant (Be)
     and the equilibrium internuclear distance (re) can be precisely determined.
- Infrared and Raman Spectroscopy (for Vibrational Constants):
  - For infrared (IR) spectroscopy, a beam of infrared radiation is passed through the gaseous INO sample. The absorption of IR radiation at specific frequencies corresponds to transitions between vibrational energy levels.
  - For Raman spectroscopy, a high-intensity monochromatic laser beam is directed at the sample. The scattered light is collected and analyzed. The frequency shifts of the scattered light relative to the incident laser frequency provide information about the vibrational energy levels.
  - $\circ$  The analysis of the vibrational-rotational structure in the IR or Raman spectrum allows for the determination of the vibrational frequency ( $\omega$ e) and the anharmonicity constant ( $\omega$ exe).
- Electronic Spectroscopy (for Dissociation Energy):
  - A beam of ultraviolet or visible light is passed through the INO sample.
  - The absorption or emission spectrum is recorded, which shows transitions between different electronic states of the molecule.
  - By analyzing the vibrational structure within these electronic transitions, particularly the convergence of the vibrational levels, the dissociation energy (D<sub>0</sub>) of the molecule can be



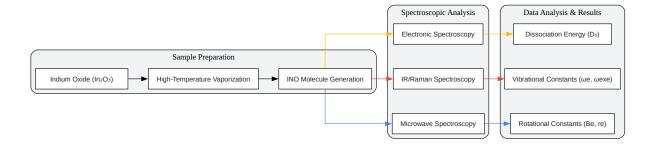
determined. This is often achieved through a Birge-Sponer plot extrapolation.

### **Data Analysis**

- The recorded spectra are calibrated and analyzed to identify the specific quantum transitions.
- The frequencies of these transitions are then fitted to established theoretical models (e.g., the rigid rotor model for rotation, the harmonic oscillator model for vibration, and their nonrigid and anharmonic corrections) to extract the spectroscopic constants.

# **Visualization of Experimental Workflow**

The following diagram illustrates a generalized workflow for the experimental determination of spectroscopic constants.



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Caption: Generalized workflow for the experimental determination of spectroscopic constants.

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